(R)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol
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Overview
Description
®-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound features a pyrrolidine ring attached to a pyrimidine moiety, which is further substituted with a methoxy group and a methylthio group. The stereochemistry of the compound is specified by the ®-configuration, indicating the spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of Substituents: The methoxy and methylthio groups can be introduced via nucleophilic substitution reactions using appropriate reagents like methanol and methylthiol.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidine derivatives.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol would depend on its specific interactions with molecular targets. Typically, compounds like this might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol: The enantiomer of the compound.
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol: The racemic mixture.
Other Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.
Uniqueness
®-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is unique due to its specific stereochemistry and the combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3R)-1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-15-9-5-8(11-10(12-9)16-2)13-4-3-7(14)6-13/h5,7,14H,3-4,6H2,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGHQWHZQKGRLF-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCC(C2)O)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=C1)N2CC[C@H](C2)O)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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